3-(二氟甲基)-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

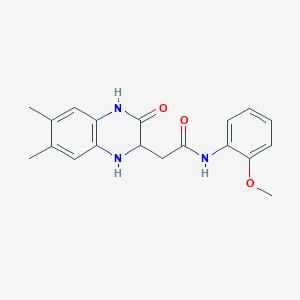

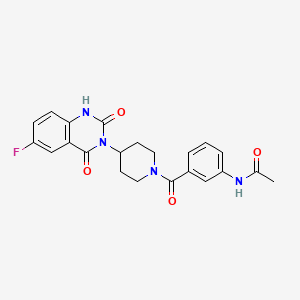

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several fungicides. The exact chemical reactions involved in these processes are not specified in the sources I found .Physical And Chemical Properties Analysis

The compound has a molar mass of 176.12 g/mol and a melting point of 200–201°C . Other physical and chemical properties are not specified in the sources I found .科学研究应用

抗惊厥和镇痛应用

Viveka 等人(2015 年)的一项研究详细介绍了通过 Knoevenagel 缩合反应设计和合成新的吡唑类似物。这些化合物衍生自 3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛,表现出显着的抗惊厥和镇痛活性,但没有显示出毒性,突出了它们的潜在治疗应用 (Viveka 等人,2015 年)。

抗菌和抗氧化剂

Bhat 等人(2016 年)合成了一系列 3-{5-甲基-1-[2-甲基-3-(三氟甲基)苯基/取代苯基]-1H-1,2,3-三唑-4-基}-1-(芳基)-1H-吡唑-4-甲醛化合物,表现出广泛的抗菌活性以及中度至良好的抗氧化活性。这表明它们作为新型抗菌剂和抗氧化剂的潜力 (Bhat 等人,2016 年)。

壳聚糖席夫碱的抗菌活性

Hamed 等人(2020 年)专注于合成结合杂芳基吡唑衍生物的壳聚糖席夫碱。这些化合物对各种细菌和真菌表现出选择性抗菌活性,表明它们在开发新型抗菌材料中的应用 (Hamed 等人,2020 年)。

非线性光学 (NLO) 材料

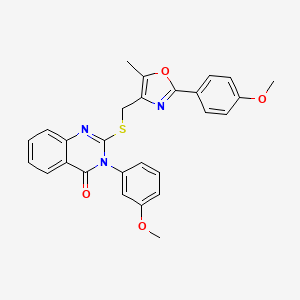

Lanke 和 Sekar(2016 年)合成了基于吡唑的 D-π-A 衍生物,用于非线性光学。这些化合物表现出较高的一级超极化率,表明它们作为非线性光学应用材料的潜力 (Lanke 和 Sekar,2016 年)。

新型杂环的合成

Baashen 等人(2017 年)利用 3-(苯并呋喃-2-基)-1-苯基-1H-吡唑-4-甲醛合成了一系列新型杂环,展示了吡唑衍生物在合成具有进一步生物评估潜力的新化学实体方面的多功能性 (Baashen 等人,2017 年)。

生物活性的综述

Abdel-Wahab 等人(2011 年)的综述汇编了吡唑-3(4)-甲醛的合成、反应和生物活性,突出了它们在开发具有潜在治疗应用的化合物中的重要性 (Abdel-Wahab 等人,2011 年)。

作用机制

Target of Action

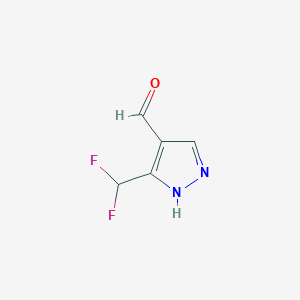

The primary target of the compound 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle), which is central to energy production in cells . By inhibiting SDH, the compound disrupts the energy production process, leading to the death of the cells .

Mode of Action

3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde interacts with its target, SDH, by binding to the active site of the enzyme, thereby inhibiting its function . This results in the disruption of the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .

Biochemical Pathways

The compound 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde affects the TCA cycle, a crucial biochemical pathway involved in cellular respiration . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . The downstream effects include energy depletion and oxidative stress, which can lead to cell death .

Result of Action

The molecular and cellular effects of 3-(Difluoromethyl)-1H-pyrazole-4-carbaldehyde’s action include energy depletion and oxidative stress, which can lead to cell death . By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death .

未来方向

属性

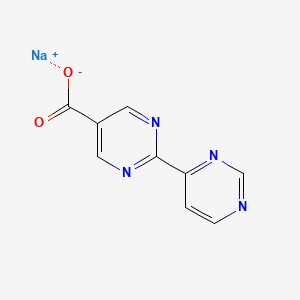

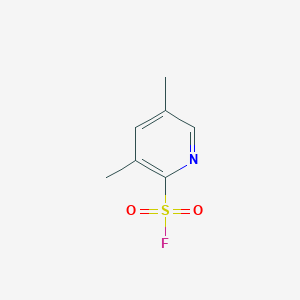

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)4-3(2-10)1-8-9-4/h1-2,5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPDPXKMBYESFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)

![2-(naphthalen-2-yloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2699053.png)

![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(2-methoxyethyl)piperidine-4-carboxylic acid](/img/structure/B2699057.png)